3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one is an organic compound belonging to the class of benzopyrans This compound is characterized by the presence of methoxy groups attached to the phenyl and benzopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 8-methoxy-2H-chromen-2-one.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 8-methoxy-2H-chromen-2-one in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.
Cyclization: The intermediate product undergoes cyclization to form the desired benzopyran structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyrans.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Employed in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
3,4-Dimethoxyphenylacetic acid: Shares the methoxyphenyl structure but differs in its carboxylic acid functionality.
Uniqueness
3-(3,4-Dimethoxyphenyl)-8-methoxy-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts distinct chemical and biological properties compared to other methoxyphenyl compounds.
Properties
CAS No. |
147666-84-0 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-methoxyisochromen-1-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-8-7-11(9-16(13)22-3)15-10-12-5-4-6-14(21-2)17(12)18(19)23-15/h4-10H,1-3H3 |
InChI Key |
GHTACAVDDFVAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=CC=C3)OC)C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.